molecular formula C11H24O3 B14731803 Undecane-1,2,11-triol CAS No. 10596-06-2

Undecane-1,2,11-triol

Cat. No.: B14731803
CAS No.: 10596-06-2
M. Wt: 204.31 g/mol
InChI Key: FAKLAEQNIGOLGL-UHFFFAOYSA-N
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Description

Undecane-1,2,11-triol is a linear aliphatic triol with hydroxyl groups positioned at carbons 1, 2, and 11 of an 11-carbon chain.

Properties

CAS No.

10596-06-2

Molecular Formula

C11H24O3

Molecular Weight

204.31 g/mol

IUPAC Name

undecane-1,2,11-triol

InChI

InChI=1S/C11H24O3/c12-9-7-5-3-1-2-4-6-8-11(14)10-13/h11-14H,1-10H2

InChI Key

FAKLAEQNIGOLGL-UHFFFAOYSA-N

Canonical SMILES

C(CCCCC(CO)O)CCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undecane-1,2,11-triol can be achieved through multiple-step organic synthesis. One common method involves the hydroxylation of undecane using strong oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions . The reaction typically requires a solvent like tetrahydrofuran (THF) and a co-oxidant such as N-methylmorpholine N-oxide (NMO) to facilitate the hydroxylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of undecene derivatives followed by selective oxidation. This method ensures high yield and purity of the final product. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Undecane-1,2,11-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane.

Major Products Formed

    Oxidation: Formation of undecane-1,2,11-trione.

    Reduction: Formation of undecane.

    Substitution: Formation of undecane-1,2,11-trichloride.

Scientific Research Applications

Undecane-1,2,11-triol has several applications in scientific research:

Mechanism of Action

The mechanism by which undecane-1,2,11-triol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound can influence signaling pathways by altering the phosphorylation state of proteins and affecting gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Structure Type Functional Groups Key Characteristics Reference
Undecane-1,2,11-triol Linear aliphatic Three hydroxyl (-OH) groups High hydrophilicity; potential for hydrogen bonding Inferred
1,11-Undecanediol Linear aliphatic Two hydroxyl (-OH) groups Used in polymers and emollients; lower viscosity than triols
Dodecane-1,12-diol Linear aliphatic Two hydroxyl (-OH) groups Stable under storage; incompatible with strong acids/oxidizers
Cholestane-3β,5α,6β-triol Cyclic (steroidal) Three hydroxyl (-OH) groups Biologically active; studied in cancer research
Ergost-24(28)-en-3β,5α,6β-triol Cyclic (steroidal) Three hydroxyl (-OH) groups Marine-derived; acetylated derivatives reported

Physicochemical Properties

  • Hydrophilicity : this compound’s three hydroxyl groups likely enhance water solubility compared to diols like 1,11-undecanediol or dodecane-1,12-diol.
  • Stability : Aliphatic diols (e.g., dodecane-1,12-diol) are stable under recommended storage conditions but react with strong acids/alkalis . This compound may exhibit similar reactivity.
  • Viscosity : Linear triols generally have higher viscosity than diols due to increased intermolecular hydrogen bonding.

Research Findings and Data Gaps

  • This compound: No direct toxicity or application data were found in the provided evidence. Its properties are inferred from structural analogs.
  • Steroidal Triols: Exhibit distinct biological behavior compared to aliphatic triols.

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